7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione
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Overview
Description
7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione is a synthetic indole derivative Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroindole and 3-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as β-catenin.
Pathways Involved: By inhibiting these enzymes, the compound can modulate inflammatory pathways and potentially exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their potential therapeutic applications.
Uniqueness
7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other indole derivatives and contributes to its potential as a versatile compound in scientific research and therapeutic applications.
Properties
CAS No. |
85511-67-7 |
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Molecular Formula |
C16H9ClF3NO2 |
Molecular Weight |
339.69 g/mol |
IUPAC Name |
7-chloro-1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C16H9ClF3NO2/c17-12-6-2-5-11-13(12)21(15(23)14(11)22)8-9-3-1-4-10(7-9)16(18,19)20/h1-7H,8H2 |
InChI Key |
SMPWTSZABFXREY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=CC=C3Cl)C(=O)C2=O |
Origin of Product |
United States |
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